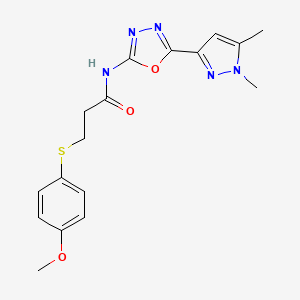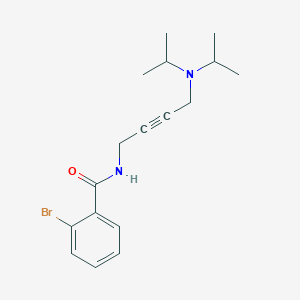
2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Intermolecular Interactions and Crystal Structure Analysis
Research on antipyrine derivatives similar to the mentioned compound includes studies on their synthesis, crystal structure, and intermolecular interactions. For example, Saeed et al. (2020) reported on the synthesis and characterization of antipyrine derivatives, analyzing their crystal packing and stabilization through hydrogen bonds and π-interactions. This study provides insights into the structural and electronic properties of such compounds, which are essential for designing drugs and materials with desired properties (Saeed et al., 2020).
Synthesis Techniques and Chemical Reactions
Kobayashi et al. (1997) discussed a one-pot synthesis method involving diisopropylamino derivatives, highlighting the efficiency of certain synthesis techniques that could be applicable to the compound . This method emphasizes the utility of diisopropylamino components in facilitating conjugate addition and enolate–nitrile coupling, which are valuable for synthesizing complex organic molecules (Kobayashi et al., 1997).
Application in Drug Design and Molecular Engineering
Norman et al. (1993) explored the synthesis and evaluation of conformationally restricted derivatives of remoxipride, which include bromo-N derivatives as potential antipsychotic agents. Although not directly mentioning the exact compound, this research illustrates how bromo-N derivatives can be tailored for specific receptor targeting, offering a basis for the development of new pharmaceuticals (Norman et al., 1993).
Metal Complexes and Coordination Chemistry
Binzet et al. (2009) conducted studies on the synthesis and characterization of metal complexes involving bromo-N derivatives, showing how these compounds can form stable complexes with metals. Such complexes have potential applications in catalysis, materials science, and as models for studying metal-ligand interactions (Binzet et al., 2009).
Bromination Reactions and Organic Synthesis
Lee et al. (2002) focused on the bromination of activated arenes, providing valuable data on regioselective bromination techniques that could be applied to the synthesis and functionalization of compounds like "2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide." These methodologies are crucial for introducing bromine atoms into organic molecules, which is a key step in the synthesis of many pharmaceuticals and organic materials (Lee et al., 2002).
Propiedades
IUPAC Name |
2-bromo-N-[4-[di(propan-2-yl)amino]but-2-ynyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O/c1-13(2)20(14(3)4)12-8-7-11-19-17(21)15-9-5-6-10-16(15)18/h5-6,9-10,13-14H,11-12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFBXZXGYJSEHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)C1=CC=CC=C1Br)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2771726.png)
![N-(2-chlorobenzyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
![(Z)-N-(3-allyl-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline hydrobromide](/img/structure/B2771730.png)
![2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2771733.png)
![N-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2771734.png)
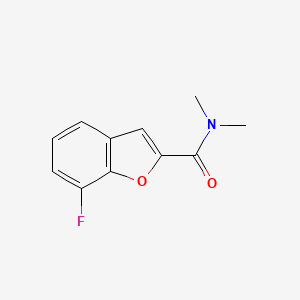

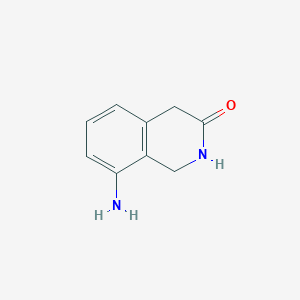

![Isopropyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2771740.png)
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2771741.png)
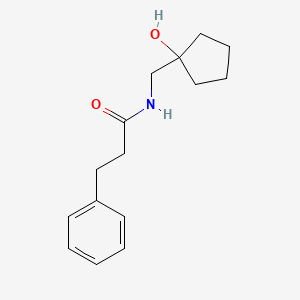
![(2,5-Dimethylpyrazol-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2771744.png)
